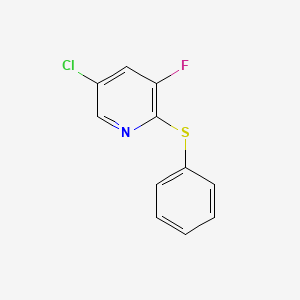
5-Chloro-3-fluoro-2-phenylthiopyridine
Cat. No. B8302829
M. Wt: 239.70 g/mol
InChI Key: QLDCNZODEBDKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06191280B1
Procedure details


Starting from 93 g (0.508 mol) of 2,3-difluoro-5-chloropyridine, 58.8 g (0.5276 mol) of 98.7% pure thiophenol and 3.2 mg (0.01 mol %) of copper powder which were stirred in a pressure apparatus at 185° C. for 1.5 h and worked up by the method of Example 1, 121.5 g (99.9% of theory) of the title compound were obtained as a colorless oil. 1H-NMR (ppm, d6DMSO) 8.35 (s/1H), 8.05 (d/1H), 7.4-7.6 (m/5H).


Name
copper
Quantity
3.2 mg
Type
catalyst
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]1([SH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Cu]>[Cl:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([S:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C(C=C1F)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
58.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
Step Three
|
Name
|
copper
|
|
Quantity
|
3.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
185 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred in a pressure apparatus at 185° C. for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
